11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a suitable amine under acidic conditions . The reaction is often carried out in solvents like dichloromethane or acetonitrile, with catalysts such as thionyl chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chromene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized chromene derivatives, reduced chromene derivatives, and various substituted chromene compounds .
Scientific Research Applications
11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
- 2-(2-amino-7,7-dimethyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-yl)-7-methoxy-4H-chromen-4-one
Uniqueness
11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
11-(8-methoxy-2-oxochromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-28-18-6-2-4-14-9-16(22(27)29-20(14)18)21(26)23-10-13-8-15(12-23)17-5-3-7-19(25)24(17)11-13/h2-7,9,13,15H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGQOCSKDHXHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.